7-Fluoro-5-nitro-1H-indole
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Overview
Description
7-Fluoro-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The presence of both fluorine and nitro groups in this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
7-Fluoro-5-nitro-1H-indole is a derivative of indole, a heterocyclic aromatic compound that is a significant component in many natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 7-fluoroindole. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 5-position of the indole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Fluoro-5-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
7-Fluoro-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Nitroindole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
7-Fluoroindole: Lacks the nitro group, which may reduce its potential biological activities.
5-Fluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with different functional groups.
Uniqueness: 7-Fluoro-5-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Biological Activity
Introduction
7-Fluoro-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The presence of both a fluorine atom and a nitro group in its structure enhances its electronic properties, making it a subject of interest for drug development. This article reviews the biological activities associated with this compound, including its potential applications in anti-cancer, anti-bacterial, and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6F_N_3O_2. The unique arrangement of the fluorine and nitro groups contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C_8H_6F_N_3O_2 |
Fluorine Position | 7th position |
Nitro Group Position | 5th position |
Indole Ring System | Heterocyclic aromatic compound |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anti-Cancer Activity :
- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the interaction with specific cellular pathways that regulate cell growth and survival.
- Anti-Bacterial Properties :
-
Anti-Inflammatory Effects :
- This compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This activity may be attributed to the modulation of pro-inflammatory cytokines.
The biological effects of this compound are largely due to its ability to interact with various biological macromolecules:
- Target Interaction : The compound binds to specific receptors and enzymes, altering their activity and leading to therapeutic effects.
- Biochemical Pathways : It is involved in multiple biochemical pathways, including those related to apoptosis, inflammation, and microbial resistance .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-Cancer Activity : A study demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
- Evaluation of Antibacterial Activity : Another research project assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antibacterial agent .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Nitroindole | Nitro group at position 7 | Exhibits strong antimicrobial activity |
5-Nitroindole | Nitro group at position 5 | Known for anticancer properties |
7-Bromo-5-nitroindole | Bromine instead of fluorine at position 7 | Different reactivity due to bromine |
4-Methyl-7-nitroindole | Methyl group at position 4 | Increased lipophilicity enhances bioavailability |
The combination of both fluorine and nitro groups in this compound significantly alters its electronic characteristics compared to these similar compounds, contributing to its distinct biological activities.
Properties
IUPAC Name |
7-fluoro-5-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQZDAXQBWVXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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